Cas no 867-56-1 (L-(+)-Lactic Acid Sodium Salt)

L-(+)-Lactic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- Sodium (S)-2-hydroxypropanoate
- L-LACTIC ACID NA-SALT
- L(+) LACTIC ACID, SODIUM SALT
- L-LACTIC ACID SODIUM SALT
- L-SODIUM LACTATE
- PURASAL(R)S
- (S)-2-HYDROXYPROPIONIC ACID SODIUM SALT
- SARCOLACTIC ACID SODIUM SALT
- S-LACTIC ACID SODIUM SALT
- SODIUM-L-2-HYDROXY-PROPIONATE
- SODIUM LACTATE
- SODIUM L-LACTATE
- SODIUM L-LACTATE SOLUTION
- 2-hydroxy-,monosodiumsalt,(s)-propanoicaci
- L(+)LACTIC ACID SODIUM
- L-(+)-Lactic Acid Sodium Salt
- Sodium (S)-lactate
- HQ 60
- L-(+)-LACTIC ACID
- L-Lactic acid
- PF 60
- Sodium (L) lactate
- sodium,(2S)-2-hydroxypropanoate
- SP 60
- (S)-2-Hydroxypropanoic acid monosodium salt
- Sodium-L-lactate
- Propanoic acid, 2-hydroxy-, monosodium salt, (2S)-
- P2Y1C6M9PS
- Sodium lactate, l-
- Sodium(S)-lactate
- AK121770
- (L)-Sodium lactate
- L-Lactic acid sodium
- Sodium L-(+)-Lactate
- KSC657C6N
- Lactic acid, monosodium salt, L- (8CI)
- Propanoic acid, 2-hydroxy-, monosodium salt, (2S)- (9CI)
- Propanoic acid, 2-hydroxy-, monosodium salt, (S)- (ZCI)
- (+)-Lactate sodium
- (+)-Sodium lactate
- Purasal S 98
-
- MDL: MFCD00066576
- Inchi: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1
- InChI Key: ZZUUMCMLIPRDPI-DKWTVANSSA-N
- SMILES: [C@H](O)(C)C(=O)O.[Na]
- BRN: 4567087
Computed Properties
- Exact Mass: 112.01400
- Monoisotopic Mass: 112.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 63.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 60.4
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.33
- Melting Point: 163-165 °C (lit.)
- Boiling Point: 227.6 oC at 760 mmHg
- Flash Point: 109.9 oC
- Refractive Index: 1,422-1,425
- Water Partition Coefficient: dissolution
- PSA: 60.36000
- LogP: -1.88290
- Solubility: dissolve in water
- Optical Activity: [α]20/D −12.5±0.5°, c = 1% in H2O
- Sensitiveness: Hygroscopic
L-(+)-Lactic Acid Sodium Salt Security Information
- Hazard Statement: H315-H319-H335
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:2-8°C
L-(+)-Lactic Acid Sodium Salt Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
L-(+)-Lactic Acid Sodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC20213-250 mg |
Sodium L-lactate |
867-56-1 | >98% | 250mg |
$300.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014932-100ml |
L-(+)-Lactic Acid Sodium Salt |
867-56-1 | 60%(:) | 100ml |
¥37 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095636-100g |
L-(+)-Lactic Acid Sodium Salt |
867-56-1 | 98% | 100g |
¥90 | 2024-05-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1614308-200MG |
867-56-1 | 200MG |
¥3199.48 | 2023-04-12 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1113-1G |
867-56-1 | 1G |
¥1221.77 | 2023-01-14 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1614308-200MG |
L-(+)-Lactic Acid Sodium Salt |
867-56-1 | 200mg |
¥3302.56 | 2024-12-22 | ||
Ambeed | A149141-100g |
Sodium (S)-2-hydroxypropanoate |
867-56-1 | 98% (contains SiO2) | 100g |
$6.00 | 2022-05-09 | |
Ambeed | A149141-1kg |
Sodium (S)-2-hydroxypropanoate |
867-56-1 | 98% (contains SiO2) | 1kg |
$34.00 | 2022-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98640-1kg |
Sodium (S)-2-hydroxypropanoate |
867-56-1 | 1kg |
¥358.0 | 2021-09-07 | ||
DC Chemicals | DC20213-100 mg |
Sodium L-lactate |
867-56-1 | >98% | 100mg |
$150.0 | 2022-02-28 |
L-(+)-Lactic Acid Sodium Salt Production Method
Production Method 1
L-(+)-Lactic Acid Sodium Salt Raw materials
L-(+)-Lactic Acid Sodium Salt Preparation Products
L-(+)-Lactic Acid Sodium Salt Suppliers
L-(+)-Lactic Acid Sodium Salt Related Literature
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Yanan Sun,Yanchi Chen,Tao Peng Chem. Sci. 2022 13 6019
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Ewa K. Nawrocka,Mateusz Urbańczyk,Kamil Koziński,Krzysztof Kazimierczuk RSC Adv. 2021 11 35321
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Rastislav Mono?ík,Vagner Bezerra dos Santos,Lúcio Angnes Anal. Methods 2015 7 8177
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Yuting Chan,Marta Skreta,Hannah McPhee,Sudip Saha,Ryan Deus,Leyla Soleymani Analyst 2019 144 172
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Marco Leonzio,Andrea Melchior,Georgina Faura,Marilena Tolazzi,Marco Bettinelli,Francesco Zinna,Lorenzo Arrico,Lorenzo Di Bari,Fabio Piccinelli New J. Chem. 2018 42 7931
Additional information on L-(+)-Lactic Acid Sodium Salt
Introduction to L-(+)-Lactic Acid Sodium Salt (CAS No. 867-56-1) and Its Emerging Applications in Modern Science
L-(+)-Lactic Acid Sodium Salt, identified by the chemical compound identifier CAS No. 867-56-1, is a sodium salt derivative of lactic acid. This compound has garnered significant attention in the fields of pharmaceuticals, biotechnology, and materials science due to its versatile properties and wide-ranging applications. Lactic acid, a naturally occurring organic compound, is produced by the fermentation of sugars by lactic acid bacteria, and its sodium salt form enhances its solubility and stability, making it particularly useful in various industrial and scientific applications.
The chemical structure of L-(+)-Lactic Acid Sodium Salt consists of a lactate anion bound to a sodium cation, resulting in a compound that is highly soluble in water and exhibits excellent biocompatibility. This solubility profile makes it an ideal candidate for use in aqueous-based formulations, particularly in drug delivery systems and biomedical applications. The compound’s ability to act as a buffering agent also contributes to its utility in maintaining pH stability in sensitive biological environments.
In recent years, L-(+)-Lactic Acid Sodium Salt has been extensively studied for its potential in regenerative medicine. Research has demonstrated its role as a precursor for the synthesis of biodegradable polymers, such as polylactic acid (PLA), which are widely used in surgical sutures, tissue engineering scaffolds, and drug-eluting implants. The biodegradable nature of these polymers ensures that they gradually degrade into non-toxic byproducts, such as lactic acid itself, which can be readily metabolized by the body.
Moreover, L-(+)-Lactic Acid Sodium Salt has found applications in neuroscience research. Studies have shown that lactic acid derivatives can influence neurotransmitter activity and have been explored as potential therapeutic agents for neurodegenerative diseases. The sodium salt form enhances the compound’s bioavailability and reduces potential side effects associated with unmodified lactic acid, making it a more viable candidate for clinical trials.
The pharmaceutical industry has also harnessed the properties of L-(+)-Lactic Acid Sodium Salt for antimicrobial applications. Its ability to disrupt bacterial cell membranes and interfere with metabolic pathways has led to its incorporation into novel antimicrobial agents. These agents are particularly promising against drug-resistant strains of bacteria, offering a much-needed alternative to traditional antibiotics.
Another emerging field where L-(+)-Lactic Acid Sodium Salt is making significant contributions is energy storage and conversion. Researchers are exploring its use as an electrolyte component in biofuel cells and supercapacitors. The compound’s ability to facilitate ion transport while maintaining stability under varying conditions makes it an attractive candidate for improving the efficiency of these energy systems.
In the realm of green chemistry, L-(+)-Lactic Acid Sodium Salt plays a crucial role as a sustainable building block for various chemical processes. Its production from renewable resources aligns with the growing demand for eco-friendly alternatives to petrochemical-derived compounds. This sustainability aspect is particularly relevant in the context of global efforts to reduce carbon footprints and promote circular economies.
The material science applications of L-(+)-Lactic Acid Sodium Salt are equally fascinating. Researchers have developed novel hydrogels based on this compound that exhibit exceptional mechanical strength and swelling properties. These hydrogels are being tested for use in wound dressings, where their ability to absorb exudates and promote healing makes them superior to conventional materials.
Recent advancements in nanotechnology have also leveraged L-(+)-Lactic Acid Sodium Salt for the development of drug delivery systems. By encapsulating therapeutic agents within nanoparticles coated with this compound, researchers can achieve targeted release profiles that enhance treatment efficacy while minimizing side effects. This approach has shown particular promise in oncology, where controlled drug release can improve tumor-specific therapies.
The agricultural sector has not been left behind in benefiting from the applications of L-(+)-Lactic Acid Sodium Salt. It is being used as a natural fertilizer that provides plants with essential nutrients while promoting soil health. Its biodegradability ensures that it does not accumulate in the environment, aligning with sustainable farming practices.
In conclusion, L-(+)-Lactic Acid Sodium Salt (CAS No. 867-56-1) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its versatility stems from its unique chemical properties, which make it an invaluable tool in pharmaceuticals, biotechnology, materials science, energy storage, green chemistry, material science, nanotechnology, and agriculture. As research continues to uncover new applications for this compound, its importance is only set to grow.

